Scaffold Regiochemistry: 6-Azaindole vs. 7-Azaindole Determines Kinase Target Selectivity Profile
4-(1H-Pyrrolo[2,3-c]pyridin-4-yl)aniline contains the 6-azaindole core, wherein the pyridine nitrogen resides at the 6-position of the bicyclic system. This scaffold is mechanistically associated with MEK1/2 inhibition in the NFlection Therapeutics patent family, where Formula (I) compounds incorporating the pyrrolo[2,3-c]pyridin-4-yl aniline substructure demonstrate p-ERK suppression in human cutaneous neurofibroma explants at 500 nM . In contrast, the isomeric 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is predominantly associated with a distinct kinase panel including Abl, Aurora-A, c-Raf, Src, FGFR3, Flt3, and EGFR, as evidenced by broad kinase profiling in pyrrolo[2,3-b]pyridine patent filings . This scaffold-dependent selectivity divergence means that procurement of the incorrect azaindole isomer cannot be remedied by downstream chemistry and would require de novo synthesis to recover the intended biological profile .
| Evidence Dimension | Scaffold kinase target association profile |
|---|---|
| Target Compound Data | 6-Azaindole (pyrrolo[2,3-c]pyridine): MEK1/2 inhibition with p-ERK suppression at 500 nM in human cNF explants; LSD1 enzymatic inhibition at nanomolar IC₅₀ values |
| Comparator Or Baseline | 7-Azaindole (pyrrolo[2,3-b]pyridine): Broad kinase profile spanning Abl, Aurora-A, Blk, c-Raf, cSRC, Src, PRK2, FGFR3, Flt3, PDK-1, GSK3β, EGFR, p70S6K, BMX |
| Quantified Difference | Non-overlapping primary target profiles; scaffold isomerism redirects kinase selectivity from MEK/LSD1 (6-azaindole) to multi-kinase panel (7-azaindole) |
| Conditions | Target engagement data derived from patent-disclosed kinase profiling panels (WO2018213810A1 and US 2007/0129364) and LSD1 enzymatic assays |
Why This Matters
Procurement of the 7-azaindole isomer (CAS 1014613-22-9 for the benzenesulfonyl derivative) will not recapitulate MEK or LSD1 inhibitory activity, necessitating structural verification by ¹H NMR or HPLC-MS before committing to multi-step synthetic sequences.
- [1] Kincaid J, Duncton M. Pyrrolopyridine-aniline compounds for treatment of dermal disorders. WO2018213810A1. 2018-11-22. Biological Example 7: p-ERK suppression at 500 nM. View Source
- [2] Pyrrolopyridine kinase inhibiting compounds. US Patent Application 20070129364. 2007-06-07. View Source
- [3] Jiang H et al. J Med Chem. 2024;67(24):22080-22103. LSD1 SAR demonstrating scaffold-dependent potency. View Source
